Diethyl 2-(dimethylamino)malonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

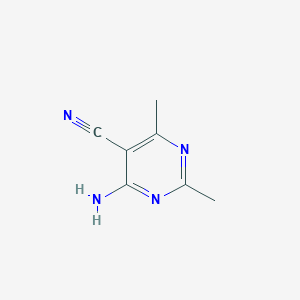

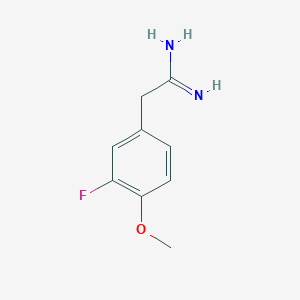

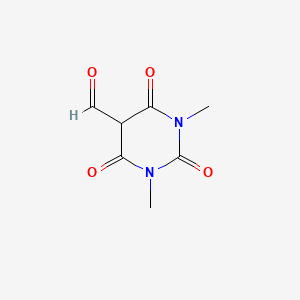

Diethyl 2-(dimethylamino)malonate is a chemical compound with the molecular formula C9H17NO4 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of half-esters of malonic acid, which are among the most commonly applied half-esters in organic synthesis, is described . Another study reports the synthesis of substituted diethyl malonate by radical and nucleophilic substitution reaction of malonic esters .Molecular Structure Analysis

The molecular structure of similar compounds, such as Diethyl malonate, has been analyzed . A study on the growth and characterization of a crystalline specimen of a related compound, diethyl-2-(3-oxoiso-1,3-dihydrobenzofuran-1-ylidene)malonate, provides insights into the crystal structure of these types of compounds .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the reaction of Grignard derivatives with diethyl ethoxymethylene malonate generates 2-substituted diethyl malonate derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, Diethyl malonate has a molecular weight of 160.17 g/mol and a density of 1.05 g/cm3 .科学的研究の応用

Organic Synthesis

Diethyl 2-(dimethylamino)malonate: is a valuable reagent in organic synthesis. It’s used for the preparation of alpha-aryl malonates , which are crucial intermediates in the synthesis of various aromatic compounds. Additionally, it serves as a precursor for mono-substituted and di-substituted acetic acid , which are foundational substances for numerous synthetic pathways .

Pharmaceutical Synthesis

This compound plays a significant role in the synthesis of pharmaceuticals. It’s involved in creating medications such as chloroquine and butazolidin , which are used to treat malaria and bacterial infections, respectively. Moreover, it’s a key intermediate in the production of barbital , a barbiturate sedative .

Flavor and Fragrance Industry

In the flavor and fragrance industry, Diethyl 2-(dimethylamino)malonate is utilized to synthesize artificial flavorings that mimic natural tastes and scents. Its versatility allows for the creation of a wide range of flavor profiles, enhancing the sensory experience of food and perfume products .

Vitamin Synthesis

The compound is integral in the synthesis of essential vitamins such as Vitamin B1 and Vitamin B6 . These vitamins play critical roles in maintaining healthy nerve function and metabolism, and their synthetic versions are important for supplementing diets where these nutrients may be lacking .

Agrochemical Production

Diethyl 2-(dimethylamino)malonate: is used as an intermediate in the production of agrochemicals. These chemicals include pesticides and fertilizers, which are essential for protecting crops from pests and enhancing growth, thereby supporting global food security .

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

The compound is also a precursor in the synthesis of non-steroidal anti-inflammatory agents. NSAIDs are widely used to reduce inflammation and alleviate pain in conditions such as arthritis. The synthesis of these drugs often requires intermediates like Diethyl 2-(dimethylamino)malonate for their production .

Dielectric and Electronic Filters

Research has shown that derivatives of Diethyl 2-(dimethylamino)malonate can be used in the development of dielectric and electronic filters. These filters are crucial components in various electronic devices, influencing the flow of electric current and improving signal quality .

Biomedical Applications

The crystalline form of Diethyl 2-(dimethylamino)malonate derivatives has been studied for potential biomedical applications. This includes the exploration of its use in thermal, optical, mechanical, and even anti-diabetic and anti-cancer treatments, showcasing the compound’s versatility in medical research .

作用機序

Target of Action

Diethyl 2-(dimethylamino)malonate, a derivative of diethyl malonate, primarily targets the α-carbon in the malonic part of the molecule, which is adjacent to two carbonyl groups . This α-carbon is significantly more acidic than those adjacent to alkyl groups .

Mode of Action

The compound undergoes a process known as the malonic ester synthesis . The α-carbon can be deprotonated by a strong base, forming a carbanion . This carbanion can then undergo nucleophilic substitution on an alkyl halide, leading to the formation of an alkylated compound . Upon heating, the di-ester undergoes thermal decarboxylation, yielding an acetic acid substituted by the appropriate R group .

Biochemical Pathways

The malonic ester synthesis pathway is the primary biochemical pathway affected by Diethyl 2-(dimethylamino)malonate . This pathway involves the alkylation and decarboxylation of malonic esters, leading to the formation of substituted acetic acids .

Result of Action

The result of the action of Diethyl 2-(dimethylamino)malonate is the production of substituted acetic acids . These can serve as intermediates in the synthesis of a variety of other compounds, including barbiturates, artificial flavorings, and vitamins B1 and B6 .

Action Environment

The action of Diethyl 2-(dimethylamino)malonate can be influenced by various environmental factors. For instance, the pH of the environment can affect the deprotonation step in the malonic ester synthesis . Additionally, the temperature can influence the rate of the reaction and the thermal decarboxylation step .

Safety and Hazards

特性

IUPAC Name |

diethyl 2-(dimethylamino)propanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-5-13-8(11)7(10(3)4)9(12)14-6-2/h7H,5-6H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPWIKMBIQCYBKW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)OCC)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00384317 |

Source

|

| Record name | Diethyl (dimethylamino)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 2-(dimethylamino)malonate | |

CAS RN |

89222-12-8 |

Source

|

| Record name | Diethyl (dimethylamino)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Chloro-2-[(3-chlorobenzyl)oxy]benzoic acid](/img/structure/B1334582.png)

![5-[(2-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B1334583.png)

![7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1334604.png)